tert-Butyl 3-butenoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl related compounds can involve various strategies. For instance, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Similarly, tert-butyl groups are present in the synthesis of complex molecules such as the tris(3,5-di-tert-butylcatecholato)technetium(VI) and its derivatives, which are synthesized from ammonium pertechnetate and 3,5-di-tert-butylcatechol . These examples demonstrate the versatility of tert-butyl groups in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl-containing compounds can be quite complex. For example, the crystallographic characterization of tris(3,5-di-tert-butylcatecholato)technetium(VI) shows a molecule of C3 symmetry with typical catecholate ligand C-O bond lengths . In another study, the molecular structure of a tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
tert-Butyl groups can influence the reactivity of molecules. For instance, the presence of tert-butyl groups in the technetium complexes mentioned earlier affects their redox behavior, with both complexes undergoing reversible one-electron oxidations and reductions . In another example, tert-butylsalicylic acid reacts with n-butylstannoic acid to form hexameric and tetrameric stannoxanes under microwave-assisted solid-state conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds can be diverse. For example, the tert-butylcatecholato technetium complexes exhibit well-resolved EPR spectra in solution at room temperature, indicating their unique electronic properties . The tert-butyl group's steric bulk can also affect the compound's solubility and stability, as seen in the synthesis of organotin carboxylates . Additionally, the tert-butyl group can serve as a powerful chiral directing group in the asymmetric synthesis of amines, highlighting its importance in stereochemical control .
Scientific Research Applications
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Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates
- Application Summary : This research presents a catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane. Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95%, and sacrificial triethylsilane accelerates the reaction .
- Methods of Application : The method does not require high temperatures, transition metals, or strong acidic or basic catalysts, making it suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .
- Results or Outcomes : The method achieved a high isolated yield of up to 95% .
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Synthesis of (S)-Tert-Butyl 3-Hydroxybutyrate by Asymmetric Reduction
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tert-Butyl Substituted Hetero-Donor TADF Compounds for Efficient Solution-Processed Non-Doped Blue OLEDs
- Application Summary : This research presents the development of solution-processed organic light-emitting diodes (OLEDs) using tert-butyl substituted hetero-donor thermally activated delayed fluorescence (TADF) compounds .
- Methods of Application : The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
- Results or Outcomes : Solution-processed non-doped OLEDs are achieved with these blue TADF emitters, exhibiting the record-high external quantum efficiencies (EQE) of 25.8% .
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Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations
- Application Summary : This research investigates the impact of tert-butanol on biopharmaceutical formulations .
- Methods of Application : The method involves the use of tert-butanol as an additive in biopharmaceutical formulations .
- Results or Outcomes : The results of this research are not explicitly mentioned in the available information .
Safety And Hazards
properties
IUPAC Name |
tert-butyl but-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASWKRTXGWPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348670 | |
Record name | tert-Butyl 3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-butenoate | |
CAS RN |
14036-55-6 | |
Record name | tert-Butyl 3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-Butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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